molecular formula C21H14N4O3S B2767106 5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1-benzothiophene-2-carboxamide CAS No. 392325-45-0

5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1-benzothiophene-2-carboxamide

Cat. No.: B2767106
CAS No.: 392325-45-0
M. Wt: 402.43
InChI Key: ODYFAHMKVUNYEA-WCWDXBQESA-N
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Description

5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound incorporates a benzothiophene moiety, which is a sulfur-containing heterocycle, and a phenyldiazenyl group, which is a type of azo group. The presence of these functional groups gives the compound unique chemical and biological properties.

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole structure have been reported to exhibit anti-tubercular activity . Therefore, it’s plausible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

tuberculosis . The compound may interact with the bacterial cells, leading to changes that inhibit their growth and replication.

Biochemical Pathways

tuberculosis . This suggests that the compound could potentially affect similar biochemical pathways.

Result of Action

tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1-benzothiophene-2-carboxamide typically involves the following steps:

    Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a benzothiophene derivative to form the azo compound.

    Nitration: The resulting azo compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

The reaction conditions for these steps include maintaining low temperatures during diazotization and using acidic conditions for the coupling and nitration reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors for the diazotization and coupling reactions. This allows for better control over reaction conditions and improved yields. The nitration step can be carried out in large stirred tank reactors with efficient cooling systems to manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1-benzothiophene-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Reduction: The azo group can be reduced to hydrazo or amine derivatives using reducing agents like sodium dithionite.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Tin(II) chloride in hydrochloric acid.

    Reduction: Sodium dithionite in alkaline conditions.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Reduction of Nitro Group: Amino derivatives.

    Reduction of Azo Group: Hydrazo or amine derivatives.

    Substitution Reactions: Halogenated or sulfonated derivatives.

Scientific Research Applications

5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a DNA-binding agent and its effects on cellular processes.

    Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Used as a dye in textile and printing industries due to its vibrant color and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-N-(4-phenyldiazenylphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidin-4-amine
  • 5-Nitro-N-[4-(phenyldiazenyl)phenyl]-N’-[4-(trifluoromethyl)phenyl]-4,6-pyrimidinediamine

Uniqueness

Compared to similar compounds, 5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene moiety, which imparts distinct chemical and biological properties. The combination of the nitro group, azo group, and benzothiophene ring makes it a versatile compound with a wide range of applications in various fields.

Properties

IUPAC Name

5-nitro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3S/c26-21(20-13-14-12-18(25(27)28)10-11-19(14)29-20)22-15-6-8-17(9-7-15)24-23-16-4-2-1-3-5-16/h1-13H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYFAHMKVUNYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601039686
Record name Benzo[b]thiophene-2-carboxamide, 5-nitro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601039686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392325-45-0
Record name Benzo[b]thiophene-2-carboxamide, 5-nitro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601039686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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